Fmoc-Ser(Bzl)-OH Fmoc-Ser(Bzl)-OH
Brand Name: Vulcanchem
CAS No.: 83792-48-7
VCID: VC21542864
InChI: InChI=1S/C25H23NO5/c27-24(28)23(16-30-14-17-8-2-1-3-9-17)26-25(29)31-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m0/s1
SMILES: C1=CC=C(C=C1)COCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C25H23NO5
Molecular Weight: 417.5 g/mol

Fmoc-Ser(Bzl)-OH

CAS No.: 83792-48-7

Cat. No.: VC21542864

Molecular Formula: C25H23NO5

Molecular Weight: 417.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Ser(Bzl)-OH - 83792-48-7

CAS No. 83792-48-7
Molecular Formula C25H23NO5
Molecular Weight 417.5 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylmethoxypropanoic acid
Standard InChI InChI=1S/C25H23NO5/c27-24(28)23(16-30-14-17-8-2-1-3-9-17)26-25(29)31-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m0/s1
Standard InChI Key DYBDGLCDMLNEMJ-QHCPKHFHSA-N
Isomeric SMILES C1=CC=C(C=C1)COC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES C1=CC=C(C=C1)COCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES C1=CC=C(C=C1)COCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Chemical Identity and Structural Characteristics

Fmoc-Ser(Bzl)-OH, or N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(phenylmethyl)-L-serine, is a protected derivative of the amino acid L-serine . Its comprehensive chemical identity is detailed below:

  • Chemical Name: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylmethoxypropanoic acid

  • Molecular Formula: C25H23NO5

  • Molecular Weight: 417.5 g/mol

  • CAS Registry Number: 83792-48-7

The structural architecture of Fmoc-Ser(Bzl)-OH features the fluorenylmethoxycarbonyl (Fmoc) group protecting the α-amino functionality, while the hydroxyl side chain of serine is protected with a benzyl (Bzl) group. This dual protection strategy is crucial for controlled peptide synthesis, allowing selective deprotection and coupling reactions in sequence-specific peptide assembly.

Physical and Chemical Properties

Fmoc-Ser(Bzl)-OH exhibits distinct physical and chemical characteristics that influence its handling and application in laboratory settings:

PropertyValueReference
Physical StateSolid at 20°C
Melting Point140-148°C
Optical Rotation+24±2° (c=1, ethyl acetate)
Density1.279 g/cm³
Refractive Index1.621
Boiling Point642.366°C
Flash Point342.291°C

The compound appears as a white to light yellow powder or crystalline solid . Its optical rotation confirms the stereochemical purity and L-configuration of the serine component .

Role in Peptide Synthesis

Fmoc-Ser(Bzl)-OH serves as a fundamental building block in solid-phase peptide synthesis (SPPS), where it enables the controlled incorporation of serine residues into peptide sequences .

Advantages in Peptide Assembly

The strategic protection pattern of Fmoc-Ser(Bzl)-OH offers several advantages in peptide synthesis:

  • The Fmoc group can be selectively removed under mild basic conditions (typically using piperidine or DBU), while leaving other protecting groups intact

  • The benzyl protection of the serine hydroxyl prevents unwanted side reactions during peptide coupling steps

  • The orthogonal protection strategy allows for selective deprotection and functionalization during peptide assembly

  • The compound's stability under standard peptide synthesis conditions ensures high-quality peptide products

Deprotection Considerations

Recent research has identified potential challenges during Fmoc deprotection of serine derivatives. A comparative study of various bases revealed significant differences in deprotection efficiency and side reaction occurrence:

BaseConcentrationReaction TimeCrude Purity (%)Side ReactionsReference
DBU0.5%5 min96None
DBU0.5%2 h97None
Piperidine0.5%5 min65β-elimination, incomplete deprotection
Piperidine5%2 h83Incomplete deprotection
Piperazine1%5 min84Significant β-elimination
Morpholine10%2 h89Incomplete deprotection

This data indicates that DBU provides superior deprotection with minimal side reactions compared to traditional piperidine-based approaches . Such insights are particularly valuable when working with phosphorylated or otherwise modified serine derivatives .

Applications in Research and Development

Fmoc-Ser(Bzl)-OH has found extensive applications across multiple scientific domains, demonstrating its versatility beyond conventional peptide synthesis.

Drug Development

The compound plays a pivotal role in pharmaceutical research, particularly in the development of peptide-based therapeutics . Its unique protection pattern facilitates the creation of peptides with enhanced stability and bioactivity, making it valuable for developing novel therapeutic agents . Researchers utilize Fmoc-Ser(Bzl)-OH to incorporate serine residues into peptides designed for targeted drug delivery systems and diagnostic tools .

Bioconjugation Chemistry

In bioconjugation applications, Fmoc-Ser(Bzl)-OH helps attach biomolecules to surfaces or other molecules . This capability is crucial for developing targeted drug delivery systems and various diagnostic platforms . The controlled reactivity of the protected serine residue allows for precise conjugation strategies in complex biological systems .

Protein Engineering

Scientists employ Fmoc-Ser(Bzl)-OH to modify proteins, enhancing properties such as solubility and stability . This application is particularly important in developing proteins for industrial applications, including enzymes and antibodies . The compound's specific reactivity pattern allows for targeted modifications at serine residues within protein structures .

Neuroscience Research

In neuroscience, Fmoc-Ser(Bzl)-OH contributes to the synthesis of neuropeptides used to explore neurological pathways . These synthesized peptides help researchers understand the role of specific amino acid sequences in brain function and potential treatments for neurological disorders .

Storage ParameterRecommendationReference
TemperatureRefrigerated (0-10°C)
AtmosphereStore under inert gas
Conditions to AvoidAir exposure, heat
Long-term Storage2-8°C

The compound shows sensitivity to air and heat, necessitating storage under inert gas conditions . Following these guidelines ensures the maintenance of chemical purity and reactivity for extended periods, preserving its value in research applications.

Comparison with Related Derivatives

Fmoc-Ser(Bzl)-OH exists within a family of protected serine derivatives, each offering distinct advantages for specific applications. Understanding these relationships provides valuable context for appropriate derivative selection.

Alternative Protection Strategies

Different protection strategies for serine offer complementary approaches for peptide synthesis:

  • Boc-Ser(Bzl)-OH: Uses tert-butyloxycarbonyl (Boc) protection instead of Fmoc, requiring acidic conditions (typically TFA) for deprotection rather than basic conditions

  • Fmoc-Ser(PO3Bzl,H)-OH: A phosphorylated derivative that incorporates a phosphate group on the serine hydroxyl, used for synthesizing phosphopeptides

Reactivity Comparison

The reactivity profiles of these derivatives show important differences:

CompoundDeprotection ConditionsSide Reaction SusceptibilityApplicationsReference
Fmoc-Ser(Bzl)-OHBasic (piperidine, DBU)ModerateGeneral peptide synthesis
Boc-Ser(Bzl)-OHAcidic (TFA, HF)LowAcid-stable modifications
Fmoc-Ser(PO3Bzl,H)-OHBasic (preferably DBU)High (β-elimination)Phosphopeptides

This comparison reveals that Fmoc-Ser(Bzl)-OH represents a balanced option with good stability and compatibility with standard Fmoc-based peptide synthesis protocols .

Challenges and Future Directions

Despite its widespread utility, Fmoc-Ser(Bzl)-OH presents certain challenges that continue to drive innovation in peptide chemistry.

β-Elimination Concerns

One significant challenge involves the potential for β-elimination reactions during base-mediated Fmoc deprotection, particularly with phosphorylated serine derivatives . Recent research has identified that milder bases like DBU at low concentrations can significantly reduce this side reaction . Theoretical models using density functional theory (DFT) have demonstrated that β-elimination using DBU requires approximately 16 kcal/mol more energy than Fmoc deprotection, making the desired reaction kinetically favorable .

Advanced Synthetic Applications

Emerging research demonstrates the potential for Fmoc-Ser(Bzl)-OH in accelerated multiphosphorylated peptide synthesis . By optimizing deprotection conditions and reaction parameters, researchers have developed methods for efficiently incorporating multiple phosphorylated serine residues into complex peptides . This advancement has particular significance for studying cellular signaling pathways involving phosphorylation cascades .

Quality Control Considerations

The quality and purity of commercial Fmoc-Ser(Bzl)-OH remain critical concerns for researchers. Potential impurities include:

  • Fmoc-β-Ala-OH from Lossen-type rearrangements during synthesis

  • Fmoc-Ser(Bzl)-Ser(Bzl)-OH dipeptides from unwanted carboxyl activation

  • Partially deprotected derivatives

These considerations highlight the importance of rigorous quality control and supplier selection for optimal research outcomes .

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